molecular formula C8H13ClN2O2 B1524686 3-(3,5-Dimethyl-1H-pyrazol-1-YL)propanoic acid hydrochloride CAS No. 1609395-88-1

3-(3,5-Dimethyl-1H-pyrazol-1-YL)propanoic acid hydrochloride

Cat. No. B1524686
M. Wt: 204.65 g/mol
InChI Key: AUHLOVSNZNZVSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,5-Dimethyl-1H-pyrazol-1-YL)propanoic acid hydrochloride (3-DMPPAHCl) is a compound of interest for its potential uses in scientific research and laboratory experiments. It is a white, odorless, crystalline solid with a molecular weight of 206.6 g/mol and a melting point of 209°C. It is soluble in water, ethanol, and methanol, and is used in a variety of laboratory processes.

Scientific Research Applications

3-(3,5-Dimethyl-1H-pyrazol-1-YL)propanoic acid hydrochloride has a variety of potential applications in scientific research. It has been used as an inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of tetrahydrofolate, an important cofactor for the synthesis of purines and thymidylate. 3-(3,5-Dimethyl-1H-pyrazol-1-YL)propanoic acid hydrochloride has also been used as an inhibitor of the enzyme diacylglycerol acyltransferase (DGAT), which is involved in the biosynthesis of triacylglycerols. In addition, 3-(3,5-Dimethyl-1H-pyrazol-1-YL)propanoic acid hydrochloride has been used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins, thromboxanes, and other prostanoids.

Mechanism Of Action

3-(3,5-Dimethyl-1H-pyrazol-1-YL)propanoic acid hydrochloride acts as an inhibitor of DHFR, DGAT, and COX-2 by binding to the active sites of these enzymes, thus preventing substrate binding and subsequent catalysis. It has been shown to bind to the active sites of DHFR and DGAT with high affinity, while its binding to the active site of COX-2 is weaker.

Biochemical And Physiological Effects

3-(3,5-Dimethyl-1H-pyrazol-1-YL)propanoic acid hydrochloride has been shown to inhibit the activity of DHFR, DGAT, and COX-2, leading to decreased levels of tetrahydrofolate, triacylglycerols, and prostaglandins, respectively. Decreased levels of tetrahydrofolate can lead to impaired DNA synthesis, while decreased levels of triacylglycerols can lead to decreased levels of HDL cholesterol. Decreased levels of prostaglandins can lead to decreased inflammation and pain.

Advantages And Limitations For Lab Experiments

3-(3,5-Dimethyl-1H-pyrazol-1-YL)propanoic acid hydrochloride has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available compound, and its solubility in water, ethanol, and methanol makes it easy to use in a variety of laboratory processes. However, it has several limitations. It is not very stable in the presence of light, heat, or air and must be stored in an airtight container in a cool, dark place. In addition, it is toxic in large doses and must be handled with care.

Future Directions

There are several potential future directions for the use of 3-(3,5-Dimethyl-1H-pyrazol-1-YL)propanoic acid hydrochloride. It could be used to study the effects of DHFR, DGAT, and COX-2 inhibition on the development of cancer, cardiovascular disease, and other diseases. It could also be used to develop new drugs that target these enzymes. Additionally, 3-(3,5-Dimethyl-1H-pyrazol-1-YL)propanoic acid hydrochloride could be used to study the effects of enzyme inhibition on the synthesis of other important molecules, such as amino acids, nucleotides, and fatty acids. Finally, 3-(3,5-Dimethyl-1H-pyrazol-1-YL)propanoic acid hydrochloride could be used to develop new methods for the synthesis of other compounds.

properties

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2.ClH/c1-6-5-7(2)10(9-6)4-3-8(11)12;/h5H,3-4H2,1-2H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUHLOVSNZNZVSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCC(=O)O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-Dimethyl-1H-pyrazol-1-YL)propanoic acid hydrochloride

CAS RN

1609395-88-1
Record name 1H-Pyrazole-1-propanoic acid, 3,5-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609395-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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